An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene
An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene
CAS Number: 705-84-0
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-(2-nitrovinyl)benzene (CAS 705-84-0), a fluorinated aromatic compound with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological applications. Particular emphasis is placed on its role as a versatile synthetic building block, owing to the reactivity of the nitrovinyl group. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of key chemical processes and biological pathways.
Physicochemical Properties
1-Fluoro-3-(2-nitrovinyl)benzene is a solid organic compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 705-84-0 | [1][2][3][4] |
| Molecular Formula | C₈H₆FNO₂ | [1][2][3][5] |
| Molecular Weight | 167.14 g/mol | [1][2][3][5][6] |
| Appearance | Yellow liquid | [7] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |
| InChI Key | Information not readily available in search results. | |
| SMILES | O=--INVALID-LINK--[O-] | [4] |
Synthesis and Manufacturing
The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene and related nitrostyrenes is most commonly achieved through the Henry reaction (nitroaldol reaction). This method involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. Another potential route is the direct nitration of 3-fluorostyrene.
General Synthesis Workflow: The Henry Reaction
The Henry reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic aldehyde and the nitroalkane, followed by dehydration to yield the nitrovinyl product.
Caption: General workflow of the Henry reaction for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene.
Detailed Experimental Protocol: Synthesis via Henry Reaction
This protocol is adapted from established procedures for the synthesis of similar substituted nitrostyrenes.[8][9]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol.
-
Prepare a cold solution of aqueous sodium hydroxide (e.g., 1 M).
-
While vigorously stirring the aldehyde-nitromethane solution, add the cold NaOH solution dropwise via an addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.
-
Upon complete addition of the base, a precipitate may form. Continue stirring the mixture for an additional 20-30 minutes in the ice bath.
-
Slowly acidify the reaction mixture by adding concentrated HCl dropwise until the solution is acidic (pH ~1-2), while keeping the temperature low. This step facilitates the dehydration of the intermediate nitroaldol to the final product.
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The resulting precipitate, 1-Fluoro-3-(2-nitrovinyl)benzene, is collected by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[7]
Chemical Reactivity and Applications
The primary utility of 1-Fluoro-3-(2-nitrovinyl)benzene in organic synthesis stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This makes it an excellent Michael acceptor.
Michael Addition Reactions
The compound readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application as a building block for more complex molecules.
Caption: Role of 1-Fluoro-3-(2-nitrovinyl)benzene as a Michael acceptor in conjugate addition reactions.
Applications in Heterocyclic Synthesis
Its reactivity has been harnessed for the synthesis of various heterocyclic compounds. For instance, reactions with pyrrole can lead to the formation of novel monofluorinated pyrrole derivatives, which are of interest in medicinal chemistry.[10] The two-step sequence involves a conjugate addition followed by a base-induced elimination of nitrous acid.
Role in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[11] Fluorinated aromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[12][13] As a fluorinated building block, 1-Fluoro-3-(2-nitrovinyl)benzene serves as a valuable precursor for the synthesis of novel therapeutic agents.
Biological Activity and Mechanism of Action
While specific biological data for 1-Fluoro-3-(2-nitrovinyl)benzene is not extensively documented in publicly available literature, the biological activities of structurally similar nitrostyrene derivatives provide strong indications of its potential therapeutic applications, particularly in oncology.
Postulated Mechanism: Proteasome Inhibition
Substituted aryl-2-nitrovinyl compounds have been identified as potential inhibitors of the 20S proteasome, a critical target in cancer therapy.[8] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the nitrovinyl group acting as a Michael acceptor, forming a covalent bond with active site residues of the proteasome, thereby inhibiting its chymotrypsin-like (ChT-L) activity.[8]
Caption: Postulated signaling pathway for apoptosis induction in cancer cells via proteasome inhibition by nitrostyrene derivatives.
Safety and Handling
1-Fluoro-3-(2-nitrovinyl)benzene should be handled with care in a well-ventilated area or a chemical fume hood.[5] It may cause allergic skin reactions and serious eye irritation.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[5]
Conclusion
1-Fluoro-3-(2-nitrovinyl)benzene, CAS 705-84-0, is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the strategic placement of the fluoro substituent and the reactive nitrovinyl group, which serves as an effective Michael acceptor. This reactivity allows for its use in the construction of complex organic molecules and various heterocyclic systems. Drawing from the known biological profiles of analogous fluorinated nitrostyrenes, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology through mechanisms such as proteasome inhibition. Further research is warranted to fully explore its synthetic utility and to elucidate its specific biological activities and therapeutic potential.
References
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